Cas no 13009-99-9 (Mafenide Acetate)

Mafenide Acetate is a chemical compound utilized in various pharmaceutical applications. It exhibits potent antibacterial properties, making it effective against a range of pathogens. Its ability to form a protective film on the skin enhances its efficacy as a topical antiseptic. Additionally, Mafenide Acetate is well-tolerated by patients, minimizing adverse effects. These characteristics make it a valuable component in the development of therapeutic agents for wound care and infection prevention.
Mafenide Acetate structure
Mafenide Acetate structure
商品名:Mafenide Acetate
CAS番号:13009-99-9
MF:C7H10N2O2S.C2H4O2
メガワット:246.28346
MDL:MFCD00072089
CID:48971
PubChem ID:25590

Mafenide Acetate 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)benzenesulfonamide acetate
    • 4-(aminomethyl)benzenesulfonamidemonoacetate
    • 4-(aminomethyl)-benzenesulfonamidmonoacetate alpha-amino-
    • toluenesulfonamidmonoacetate
    • mafatate
    • maphenideacetate
    • MARFANIL
    • MARFANIL ACETATE SALT
    • MAFENAMIDE ACETATE
    • MAFENIDE
    • MAFENIDE ACETATE SALT
    • 4-HOMOSULFANILAMIDE ACETATE
    • 4-HOMOSULFANILAMIDE ACETATE SALT
    • 4-(AMINOMETHYL)-BENZENESULFOAMIDE MONOACETATE
    • ALPHA-AMINO-P-TOLUENSULFONAMIDE MONOACETATE
    • Mafenide (Acetate)
    • Mafenide Acetate
    • 4-Homosulfanilamide,Mafenide,Marfanil
    • acetic acid,4-(aminomethyl)benzenesulfonamide
    • Mefamide
    • Mafenidine Acetate
    • Sulfamylon Acetate
    • MAFENIDE ACETATE [JAN]
    • MAFENIDE ACETATE [USP-RS]
    • Mafenide acetate (USP:JAN)
    • HMS2231M06
    • MFCD00072089
    • HMS3259N08
    • UILOTUUZKGTYFQ-UHFFFAOYSA-N
    • EINECS 235-855-0
    • MAFENIDE ACETATE [ORANGE BOOK]
    • .ALPHA.-AMINO-P-TOLUENESULFONAMIDE MONOACETATE
    • Q27288250
    • Z1741980223
    • AKOS000121908
    • 4-(Aminomethyl)benzenesulfonamide (acetate)
    • alpha-Amino-p-toluenesulfonamide monoacetate
    • DTXCID0078825
    • Sulfamilon
    • RQ6LP6Z0WY
    • AM20050421
    • CHEMBL1201161
    • BCP28537
    • FT-0630395
    • MLS000069581
    • NS00085140
    • MAFENIDE ACETATE [WHO-DD]
    • Benzenesulfonamide, 4-(aminomethyl)-, monoacetate
    • SMR000058778
    • 4-(aminomethyl)benzene-1-sulfonamide; acetic acid
    • MAFENIDE ACETATE (USP-RS)
    • s3647
    • 4-(Aminomethyl)Benzenesulfonimideacetate
    • Mafenide acetate (JAN/USP)
    • HY-B0614A
    • Mafenide Acetate; 4-(aminomethyl)-benzenesulfoamide monoacetate
    • 4-Aminomethylbenzenesulfonamide acetate salt
    • CHEBI:31792
    • acetic acid;4-(aminomethyl)benzenesulfonamide
    • CCG-266920
    • Maphenide acetate
    • UNII-RQ6LP6Z0WY
    • MAFENIDE ACETATE [VANDF]
    • Mafenide acetate [USP:JAN]
    • SCHEMBL41627
    • 13009-99-9
    • MAFENIDE ACETATE [MI]
    • SY107388
    • MAFENIDE ACETATE [MART.]
    • DTXSID00156334
    • EN300-30046
    • Mafenide acetate, United States Pharmacopeia (USP) Reference Standard
    • alpha-Aminotoluene-4-sulphonamide monoacetate
    • Benzenesulfonamide, 4-(aminomethyl)-, acetate (1:1)
    • MAFENIDE ACETATE (MART.)
    • DS-2178
    • NC00709
    • MAFENIDE ACETATE [GREEN BOOK]
    • A806018
    • MAFENIDE ACETATE [USP MONOGRAPH]
    • 4-(Aminomethyl)benzenesulfonamide monoacetate
    • HMS3370M14
    • MAFENIDE ACETATE (USP MONOGRAPH)
    • AC-22835
    • p-Toluenesulfonamide, alpha-amino-, monoacetate
    • W-108356
    • Sulfamylon (TN)
    • Winthrocine
    • D01166
    • DB-041939
    • MDL: MFCD00072089
    • インチ: 1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
    • InChIKey: UILOTUUZKGTYFQ-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1=CC=C(CN)C=C1)(N)=O.CC(O)=O

計算された属性

  • せいみつぶんしりょう: 246.06700
  • どういたいしつりょう: 246.067428
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 132

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 151-152°C
  • ふってん: 382°C at 760 mmHg
  • フラッシュポイント: No data available
  • ようかいど: DMSO: soluble1mg/mL
  • PSA: 131.86000
  • LogP: 2.36500
  • じょうきあつ: No data available

Mafenide Acetate セキュリティ情報

Mafenide Acetate 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Mafenide Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-30046-1.0g
4-(aminomethyl)benzene-1-sulfonamide, acetic acid
13009-99-9 95.0%
1.0g
$24.0 2025-03-21
Enamine
EN300-30046-0.05g
4-(aminomethyl)benzene-1-sulfonamide, acetic acid
13009-99-9 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-30046-50.0g
4-(aminomethyl)benzene-1-sulfonamide, acetic acid
13009-99-9 95.0%
50.0g
$82.0 2025-03-21
Enamine
EN300-30046-5.0g
4-(aminomethyl)benzene-1-sulfonamide, acetic acid
13009-99-9 95.0%
5.0g
$26.0 2025-03-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15840-1mg
Mafenide Acetate
13009-99-9 98%
1mg
¥1282.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OW046-20g
Mafenide Acetate
13009-99-9 98+%
20g
264.0CNY 2021-08-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000811-25mg
Mafenide Acetate
13009-99-9 98%
25mg
¥26 2024-05-26
Cooke Chemical
A5502212-1g
Mafenide Acetate
13009-99-9 ≥98.0%
1g
RMB 24.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M65330-5g
Mafenide Acetate
13009-99-9
5g
¥1399.0 2021-09-08
Apollo Scientific
OR941242-100g
4-(Aminomethyl)phenylsulfonamide acetate
13009-99-9 98+%
100g
£203.00 2025-02-20

Mafenide Acetate 関連文献

Mafenide Acetateに関する追加情報

Mafenide Acetate (CAS No. 13009-99-9): A Comprehensive Overview in Modern Chemical and Biomedical Research

Mafenide Acetate, chemically designated as 2-chloro-N-[(2,6-dichlorobenzyl)amino]acetamide, is a compound with the CAS number 13009-99-9. This molecule has garnered significant attention in the fields of pharmaceutical chemistry and biomedical research due to its unique structural properties and versatile applications. Mafenide Acetate belongs to the class of amides and is characterized by its two chloro substituents on the benzene ring, which contribute to its reactivity and biological activity.

The structure of Mafenide Acetate features a central acetamide group linked to a dichlorobenzyl moiety. This configuration imparts a high degree of lipophilicity, making it suitable for topical applications in various medical formulations. The presence of chlorine atoms enhances its interaction with biological targets, which has been exploited in the development of novel therapeutic agents.

In recent years, Mafenide Acetate has been extensively studied for its potential in treating skin infections and inflammatory conditions. Its antimicrobial properties have been attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism has made it a valuable component in topical antiseptics and wound care products. Furthermore, its anti-inflammatory effects have been observed in preclinical studies, suggesting its utility in managing conditions such as eczema and psoriasis.

One of the most compelling aspects of Mafenide Acetate is its role in pharmaceutical research. Researchers have been exploring its derivatives to develop more potent and selective therapeutic agents. For instance, modifications to the dichlorobenzyl group have led to compounds with enhanced efficacy against resistant bacterial strains. These findings highlight the importance of Mafenide Acetate as a scaffold for drug discovery.

The synthesis of Mafenide Acetate involves a multi-step process that typically begins with the chlorination of benzylamine derivatives followed by acetylation. The reaction conditions are carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency of the synthesis. These methods align with modern green chemistry principles, minimizing waste and reducing environmental impact.

From a biomedical perspective, Mafenide Acetate has shown promise in treating infections caused by Gram-negative bacteria, which are increasingly resistant to conventional antibiotics. Its ability to penetrate biofilms has been particularly noteworthy, making it effective against stubborn infections that are often difficult to treat. Clinical trials have demonstrated its efficacy in both hospital-acquired infections and community-based outbreaks.

Recent studies have also explored the potential of Mafenide Acetate in neurological applications. Its ability to cross the blood-brain barrier has led researchers to investigate its use in treating central nervous system infections and neurodegenerative diseases. While further research is needed to fully understand its mechanisms of action in these contexts, preliminary findings are encouraging.

The pharmacokinetic profile of Mafenide Acetate is another area of interest. Studies have shown that it exhibits moderate bioavailability when administered topically, with minimal systemic absorption under normal conditions. This characteristic makes it an attractive candidate for localized treatments where systemic side effects are a concern. However, factors such as formulation vehicle and application frequency can influence its absorption and efficacy.

In conclusion, Mafenide Acetate (CAS No. 13009-99-9) is a multifaceted compound with significant applications in chemical and biomedical research. Its unique structure and biological activity make it a valuable tool for developing new therapeutic agents. As research continues to uncover new uses for this compound, it is likely that Mafenide Acetate will remain at the forefront of pharmaceutical innovation for years to come.

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Amadis Chemical Company Limited
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